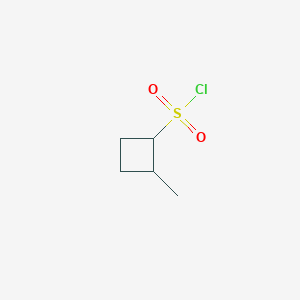
2-Methanesulfonylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanesulfonylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using ammonia or a primary amine under hydrogenation conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Cyclohexylamine derivatives.
Substitution: Amides and other substituted products.
Applications De Recherche Scientifique
2-Methanesulfonylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Methanesulfonylcyclohexan-1-one: This compound is structurally similar but lacks the amine group, making it less reactive in certain chemical reactions.
Cyclohexylamine: While it shares the cyclohexane ring and amine group, it does not have the methanesulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Methanesulfonylcyclohexan-1-amine is unique due to the presence of both the methanesulfonyl and amine groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Propriétés
Numéro CAS |
1235441-21-0 |
|---|---|
Formule moléculaire |
C7H15NO2S |
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |
Clé InChI |
MBOUYTIVZNSOKX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)




![1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL](/img/structure/B13181694.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
![Methyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181702.png)




![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
